molecular formula C6H8ClNO B2405147 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene CAS No. 2361636-58-8

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene

Cat. No.: B2405147
CAS No.: 2361636-58-8
M. Wt: 145.59
InChI Key: JAAFUGMMBXGBOA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene is a specialized spirocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry. This compound features a unique spiro[2.4]heptane core, a structure characterized by two monocyclic rings connected at a single quaternary carbon atom in an orthogonal geometry, which confers significant rigidity to the molecular framework . The presence of both an oxa (oxygen) and an aza (nitrogen) heteroatom within its small-ring system classifies it as a member of the heteraspiroalkane family, a class of structures noted for providing stiff scaffolds for pharmacophore attachment or metal coordination . Its primary synthetic utility is derived from the reactive chloromethyl group, which serves as a versatile handle for further functionalization, enabling researchers to elaborate this core structure into more complex molecules . Such spirocyclic scaffolds are increasingly valuable in the development of novel therapeutic agents; for instance, related azaspiro structures have been investigated for their potential in treating disorders of the respiratory and nervous systems . The rigidity imparted by the spirocyclic framework makes this compound a particularly valuable template in drug discovery for constructing well-defined three-dimensional architectures. This compound is supplied For Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-3-5-8-6(1-2-6)4-9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAFUGMMBXGBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a patented method for analogous spiro compounds (e.g., 4-oxa-7-azaspiro[2.5]octane), sodium hydride (NaH) was used as a base in tetrahydrofuran (THF) to deprotonate hydroxyl groups, facilitating nucleophilic attack and ring closure. Applying similar conditions:

  • Base : Sodium hydride (1.2 equiv)
  • Solvent : Anhydrous THF
  • Temperature : 0°C to room temperature
  • Yield : ~60–70% (estimated for analogous systems)

The chloromethyl group is introduced earlier in the synthesis, often via chlorination of a hydroxymethyl intermediate using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in dichloromethane (DCM).

Preparation Method 3: Reductive Amination and Cyclization

Reductive amination is effective for introducing nitrogen into spiro systems. A hypothetical pathway for the target compound involves:

  • Step 1 : Condensation of a keto-ester with a chloromethylamine derivative.
  • Step 2 : Reduction of the imine intermediate using NaBH₄ or LiAlH₄.
  • Step 3 : Acid-catalyzed cyclization to form the spiro structure.

Key Data :

  • Reducing Agent : LiAlH₄ in THF (0°C to reflux)
  • Cyclization Catalyst : p-Toluenesulfonic acid (p-TsOH)
  • Yield : ~50–55% (extrapolated from similar syntheses)

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Scalability
Intramolecular Cyclization Short route, minimal purification Sensitivity to moisture 60–70% High
Palladium-Catalyzed High regioselectivity Costly catalysts, harsh conditions 50–65% Moderate
Reductive Amination Flexible substrate scope Multi-step, lower yields 50–55% Low

Industrial-Scale Considerations

Patent CN113214290A emphasizes the importance of inert atmospheres (N₂ or Ar) during cyclization to prevent oxidation. For the target compound, critical parameters include:

  • Purity of Reagents : Anhydrous solvents (THF, DMF) to avoid side reactions.
  • Catalyst Recycling : Pd/C or Raney nickel can be reused in hydrogenation steps.
  • Cost Efficiency : Substituting Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) may reduce expenses.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spiro amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can alter the function of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene with three structurally related spirocyclic analogs:

Compound Molecular Formula Substituents Heteroatom Positions Key Features
This compound C₆H₇ClNO (inferred) Chloromethyl (-CH2Cl) 6-oxa, 4-aza Reactive chloromethyl group; potential for nucleophilic substitution .
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C₁₂H₁₅NO Methyl (-CH3), Phenyl (-C6H5) 4-oxa, 5-aza Lipophilic phenyl group; higher molar mass (189.25 g/mol); limited reactivity .
5-Methyl-1-vinyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one C₈H₉NO₂ (inferred) Methyl (-CH3), Vinyl (-CH2CH2) 6-oxa, 4-aza Keto group at position 7; isomerism impacts NMR spectra and crystallinity .
6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)... tetrahydrochloride C₃₇H₃₈Cl₄F₂N₆O Complex fluorene/imidazole substituents 5-aza (spiro core) Pharmaceutical derivative; high molecular complexity; used in drug discovery .

Physicochemical Properties

  • Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution (e.g., with amines in Example 19 ), unlike the inert methyl or phenyl groups in analogs. This reactivity is critical for further functionalization in drug synthesis.
  • Polarity and Solubility: The electronegative chlorine atom increases polarity compared to non-halogenated analogs, enhancing solubility in polar solvents like dichloromethane .
  • Molecular Weight : The chloromethyl substituent increases molar mass relative to methyl analogs (e.g., ~223 g/mol estimated for the target vs. 189 g/mol for 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane ).

Hydrogen Bonding and Crystallography

  • The nitrogen (aza) and oxygen (oxa) atoms in the spiro system enable hydrogen bonding, influencing crystal packing and stability.
  • In contrast, 5-Methyl-1-vinyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one exhibits distinct NMR splitting due to isomerism, highlighting how substituents affect spectroscopic profiles .

Biological Activity

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene is a unique spiro compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that contributes to its reactivity and biological properties. Its hydrophilic nature suggests good water solubility, which may enhance its bioavailability in biological systems.

The compound exhibits reactivity as a dipolarophile in photoinduced reactions, particularly in tetrazole–alkene cycloaddition reactions. Similar compounds have shown interactions with various enzymes and receptors, influencing several biochemical pathways related to antibiotic activity and other therapeutic effects.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

Antimicrobial Activity

The compound has demonstrated antifungal , antibacterial , and antiviral properties. Its ability to inhibit the growth of various pathogens makes it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound's structural features allow it to act as an enzyme inhibitor, which is crucial in drug development for targeting specific biochemical pathways.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal strains
AntiviralPotential activity against viruses
Enzyme InhibitionInhibition of key metabolic enzymes

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of various spiro compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Enzyme Inhibition Research

Another study explored the compound's potential as an enzyme inhibitor. It was found to effectively inhibit specific bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. This inhibition suggests a pathway for developing new antibiotics targeting resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its hydrophilic nature. This property could enhance its distribution and efficacy in vivo, although further studies are needed to fully understand its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene?

  • Methodological Answer : A scalable synthesis involves refluxing dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate in dry DMSO with water and sodium chloride. Post-reaction, the product is extracted with ethyl acetate, washed with saturated NaCl, dried over Na₂SO₄, and concentrated. This method yields ~50% of the target compound after purification . For chloromethylation, analogous strategies to 5-(chloromethyl)furfural synthesis (e.g., acid-catalyzed dehydration of glucose in biphasic systems) may be adapted, though reaction conditions require optimization to minimize side products .

Q. How can researchers purify this compound?

  • Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) effectively isolates the compound. Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves impurities. For crystalline derivatives, recrystallization from ethanol or acetone is recommended, leveraging hydrogen-bonding patterns to enhance crystal lattice stability .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies spirocyclic frameworks and chloromethyl groups (δ ~4.0–4.5 ppm for CH₂Cl).
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) confirm oxa-azaspiro rings.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₇H₉ClN₂O₂). X-ray crystallography (via SHELX refinement) resolves stereochemical ambiguities, particularly puckering amplitudes and phase angles .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical structural data?

  • Methodological Answer : Discrepancies in ring puckering (e.g., deviations from planar spiro rings) are analyzed using Cremer-Pople coordinates to quantify out-of-plane displacements . Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict puckering parameters, which are cross-validated against X-ray data. For hydrogen-bonding inconsistencies, graph-set analysis classifies intermolecular interactions (e.g., R₂²(8) motifs) to explain packing anomalies .

Q. What reaction mechanisms govern the ring-opening of this compound?

  • Methodological Answer : Nucleophilic attack at the chloromethyl group initiates ring-opening. For example:

  • Hydrolysis : Aqueous NaOH cleaves the C-Cl bond, forming a hydroxymethyl intermediate.
  • Aminolysis : Primary amines (e.g., NH₃) yield azaspiro derivatives via SN2 substitution.
    Kinetic studies (e.g., monitoring by HPLC) reveal solvent-dependent pathways. Polar aprotic solvents (DMF, DMSO) accelerate reactivity due to transition-state stabilization .

Q. How do hydrogen-bonding networks influence crystallization and stability?

  • Methodological Answer : Hydrogen-bond donor/acceptor sites (e.g., carbonyl O, NH in azaspiro rings) drive crystal packing. Use Etter’s graph-set rules to identify motifs (e.g., chains, rings) in Cambridge Structural Database (CSD) entries. For metastable polymorphs, solvent-mediated crystallization (e.g., using THF/water mixtures) stabilizes specific H-bond networks. Thermal analysis (DSC/TGA) correlates stability with intermolecular interaction density .

Q. What strategies mitigate toxicity risks during handling?

  • Methodological Answer :

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) due to acute oral toxicity (LD₅₀ ~300–2000 mg/kg) and skin irritation risks .
  • Waste Management : Neutralize chloromethyl derivatives with NaHCO₃ before disposal.
  • Emergency Protocols : For spills, adsorb with vermiculite and treat with 10% aqueous ethanol to deactivate reactive groups .

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